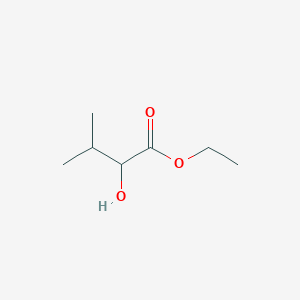

Ethyl 2-hydroxy-3-methylbutanoate

描述

属性

IUPAC Name |

ethyl 2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRVEUZYBVGCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947282 | |

| Record name | Ethyl 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2441-06-7 | |

| Record name | Ethyl 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-hydroxy-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Comparison with Similar Compounds

E2H3MB belongs to the hydroxy ester family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogs:

Ethyl 2-Hydroxy-4-Methylpentanoate (E2H4MP)

- Molecular Formula : C₈H₁₆O₃

- Detection Threshold : 10 mg/L in red wine (vs. 51 mg/L for R-E2H3MB) .

- Sensory Impact : Unlike E2H3MB, E2H4MP is a potent enhancer of fruity aromas in wine model solutions, even at sub-threshold concentrations .

- Enantiomeric Influence : The S-form of E2H4MP has a higher olfactory threshold than the R-form, contrasting with E2H3MB, where the R-form dominates .

Ethyl Lactate (Ethyl 2-Hydroxypropanoate)

- Molecular Formula : C₅H₁₀O₃

- Concentration in Wine : 312–346 mg/L in red wines, significantly higher than E2H3MB (typically <0.5 mg/L) .

- Role: Contributes to "milky" or "yogurt-like" aromas.

Ethyl 3-Hydroxybutanoate

- Molecular Formula : C₆H₁₂O₃

- Sensory Profile : Described as "caramel-like" or "buttery."

- Concentration : Found at higher concentrations (up to 2.39 mg/L) compared to E2H3MB in aged red wines .

Comparative Data Table

Structural and Functional Insights

- Branching vs. Linear Chains : E2H3MB’s branched structure (3-methyl group) reduces volatility compared to linear hydroxy esters like ethyl lactate, impacting its aroma contribution .

- Matrix Effects: Detection thresholds for E2H3MB enantiomers are matrix-dependent. In water, thresholds are 4 µg/L (R-form) and 1.5 µg/L (S-form), but increase dramatically in wine due to interactions with ethanol and other volatiles .

Sensory Evaluation Findings

- E2H4MP : In contrast, sub-threshold levels of E2H4MP (10 mg/L) significantly enhance "red berry" aromas in de-aromatized wines .

准备方法

Batch Process

The traditional batch method involves reacting 2-hydroxy-3-methylbutanoic acid with ethanol in the presence of a Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction follows the equilibrium:

To shift equilibrium toward ester formation, excess ethanol (3–5 molar equivalents) is used, and water is removed via azeotropic distillation. Typical conditions include refluxing at 80–90°C for 6–8 hours, achieving yields of 65–75%.

Key Parameters:

-

Catalyst Loading : 1–2 wt% H₂SO₄ or 0.5–1 wt% PTSA.

-

Molar Ratio : Acid:Ethanol = 1:3–1:5.

-

Reaction Time : 6–12 hours.

Continuous Process

Industrial-scale production favors continuous esterification for higher throughput. A patented method for analogous esters involves:

-

Feeding 2-hydroxy-3-methylbutanoic acid (120 L/hr) and ethanol (70 L/hr) into a reactor with PTSA (acid:ethanol:catalyst = 50:10:1 by weight).

-

Maintaining a vapor pressure of 0.5 MPa and refluxing until the top temperature stabilizes at 85°C.

-

Distilling crude ester through a water-oil separator, followed by rectification at 0.4 MPa and 132–133°C to isolate >98% pure product.

Advantages Over Batch :

-

20–30% higher yield due to continuous removal of water and product.

-

Reduced labor costs and waste generation.

Catalysts and Reaction Optimization

Homogeneous Acid Catalysts

| Catalyst | Loading (wt%) | Yield (%) | Reaction Time (hr) |

|---|---|---|---|

| H₂SO₄ | 1.5 | 68 | 8 |

| PTSA | 1.0 | 72 | 6 |

| HCl (gas) | 2.0 | 60 | 10 |

PTSA outperforms H₂SO₄ due to lower corrosivity and easier separation post-reaction.

Heterogeneous Catalysts

Ion-exchange resins (e.g., Amberlyst-15) enable catalyst reuse and simplified purification. At 90°C and 1:4 acid:ethanol ratio, Amberlyst-15 achieves 70% yield in 5 hours.

Process Parameters and Yield Optimization

Temperature and Pressure

Molar Ratios

Excess ethanol (1:4–1:5) maximizes conversion. A study found that increasing the ethanol ratio from 1:3 to 1:5 improved yield from 65% to 78%.

Comparative Analysis of Production Methods

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield (%) | 65–75 | 85–90 |

| Reaction Time (hr) | 6–12 | 4–6 |

| Scalability | Limited | High |

| Capital Cost | Low | Moderate |

| Purity (%) | 90–95 | 98+ |

Continuous processes excel in large-scale production, while batch methods remain suitable for small batches or R&D.

Industrial-Scale Production Considerations

Equipment Design

-

Reactor : Stainless steel or glass-lined to resist acidic conditions.

-

Distillation Columns : Packed columns with high surface area for efficient separation.

Waste Management

-

Byproducts : Water and unreacted ethanol are recycled.

-

Catalyst Recovery : PTSA is neutralized and filtered, while ion-exchange resins are regenerated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。